Hexestrol dipropionate

描述

准备方法

Hexestrol dipropionate is synthesized through the esterification of hexestrol with propionic acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process . Industrial production methods may involve similar esterification reactions but on a larger scale, ensuring the purity and yield of the final product.

化学反应分析

Hexestrol dipropionate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound back to hexestrol or other reduced forms.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of substituted derivatives.

科学研究应用

Biochemical Properties

Hexestrol dipropionate interacts with estrogen receptors, primarily estrogen receptor alpha and beta, influencing gene expression related to cell proliferation and differentiation. Its ability to modulate cellular processes makes it a valuable compound for studying estrogenic effects.

This compound has been investigated across several domains:

- Chemistry : Used as a model compound for studying the behavior of estrogens and their derivatives.

- Biology : Examined for its effects on cellular processes and interactions with estrogen receptors.

- Medicine : Historically utilized in hormonal therapies and as an antineoplastic agent.

Pharmacodynamics and Pharmacokinetics

This compound exhibits significant affinity for estrogen receptors, with approximately 302% of estradiol's affinity for ERα and 234% for ERβ. This high potency underscores its effectiveness in inducing physiological changes associated with estrogen.

Pharmacokinetics

Following intramuscular administration, this compound is rapidly absorbed, demonstrating a distribution consistent with lipophilic compounds. It undergoes hepatic metabolism, leading to the formation of active metabolites.

Case Study 1: Endocrine Disruption in Aquatic Species

A study on goldfish demonstrated that this compound could induce meiotic maturation through binding to membrane progestin receptors. This highlights its potential as an endocrine disruptor in aquatic environments.

| Compound | Induction of Oocyte Maturation |

|---|---|

| Hexestrol | Yes |

| Diethylstilbestrol Analog | Yes |

| Dimethyl Ether-Diethylstilbestrol | No |

Case Study 2: Hormonal Therapy in Clinical Settings

Clinical trials have shown that this compound effectively stimulates estrogenic responses in conditions such as amenorrhea and breast cancer while maintaining a favorable safety profile compared to other synthetic estrogens like diethylstilbestrol.

Industrial Applications

Due to its synthetic estrogen properties, this compound is valuable in the pharmaceutical industry for developing new compounds. Its unique chemical structure allows it to serve as a precursor in synthesizing other therapeutic agents.

作用机制

Hexestrol dipropionate exerts its effects by binding to estrogen receptors in target tissues such as the uterus and vagina. This binding activates the transcription of multiple genes involved in the metabolism and secretion of potentially harmful xenobiotics, drugs, and endogenous compounds . The molecular targets include estrogen receptors and nuclear receptors involved in gene transcription .

相似化合物的比较

Hexestrol dipropionate is related to other esters of hexestrol, such as:

- Hexestrol diacetate

- Hexestrol dicaprylate

- Hexestrol diphosphate

Compared to these compounds, this compound has unique properties due to its specific esterification with propionic acid, which may influence its pharmacokinetics and biological activity.

生物活性

Hexestrol dipropionate, a synthetic nonsteroidal estrogen, is an ester derivative of hexestrol and belongs to the stilbestrol group. It has been utilized in various clinical applications, particularly in hormone therapy and as an endocrine disruptor in animal studies. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and relevant case studies.

- IUPAC Name : Hexestrol 4,4'-dipropionate

- Molecular Formula :

- Molar Mass : 382.50 g/mol

- CAS Number : [72-33-3]

Pharmacodynamics

This compound exhibits significant affinity for estrogen receptors, with approximately 234% of estradiol's affinity for ERβ and 302% for ERα. This potency makes it one of the most effective nonsteroidal estrogens available. The biological effects include:

- Endometrial Proliferation : Similar to estradiol, this compound induces endometrial growth, with recommended doses ranging from 25 mg per cycle via intramuscular injection .

- Mammary Gland Development : In rodent models, hexestrol promotes mammary gland development comparable to other estrogens .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied primarily through intramuscular administration. Key findings include:

- Absorption and Distribution : Following injection, the compound is rapidly absorbed into systemic circulation, demonstrating a distribution pattern consistent with lipophilic compounds.

- Metabolism : this compound undergoes hepatic metabolism similar to other estrogens, leading to the formation of active metabolites that contribute to its biological effects .

Case Study 1: Endocrine Disruption in Fish

A study investigated the effects of this compound on goldfish oocyte maturation. The research demonstrated that hexestrol and its analogs could mimic progestin actions, inducing meiotic maturation in a concentration-dependent manner. This effect was mediated through binding to membrane progestin receptors (mPR-alpha), highlighting the compound's role as an endocrine disruptor .

| Compound | Induction of Oocyte Maturation |

|---|---|

| Hexestrol | Yes |

| DES Analog | Yes |

| Dimethyl Ether-DES | No |

Case Study 2: Hormonal Therapy

This compound has been used in hormonal therapy for conditions such as amenorrhea and breast cancer. Clinical trials have shown that it effectively stimulates estrogenic responses in target tissues while maintaining a favorable safety profile compared to other synthetic estrogens like diethylstilbestrol (DES) .

Summary of Findings

The biological activity of this compound reveals its significant role as a potent estrogenic agent with various applications in both clinical settings and research on endocrine disruption. Its high affinity for estrogen receptors and ability to induce physiological changes underscore its importance in hormonal therapies.

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing hexestrol dipropionate in laboratory settings?

this compound is synthesized via esterification of hexestrol (a synthetic estrogen) with propionic anhydride under controlled acidic conditions. The reaction requires precise stoichiometric ratios and refluxing at 80–100°C for 6–8 hours. Post-synthesis, purification involves fractional distillation followed by recrystallization using ethanol or acetone. Characterization is performed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester bond formation, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) to assess purity (>98%) .

Q. Which analytical techniques are recommended for assessing the purity and stability of this compound in experimental formulations?

Reverse-phase HPLC with UV detection (λ = 280 nm) is the gold standard for purity analysis. Column specifications (e.g., C18, 5 µm particle size) and mobile phases (acetonitrile/water gradients) must adhere to pharmacopeial guidelines. Stability studies should employ accelerated degradation protocols (e.g., exposure to heat, light, and humidity) followed by quantification of degradation products like free hexestrol or propionic acid derivatives. For regulatory compliance, cross-validate results with United States Pharmacopeia (USP) or European Pharmacopoeia (EP) reference standards .

Q. What is the established mechanism of action of this compound as a non-steroidal estrogen in preclinical models?

this compound acts as a selective estrogen receptor (ER) agonist, binding to ER-α and ER-β with nanomolar affinity. Its dipropionate ester group enhances lipophilicity, facilitating prolonged tissue retention. In vivo studies in ovariectomized rodents demonstrate dose-dependent uterotrophic effects, with peak activity observed 72 hours post-administration. Competitive binding assays using radiolabeled estradiol (e.g., ³H-estradiol) and ER-positive cell lines (e.g., MCF-7) are critical for validating receptor interactions .

Advanced Research Questions

Q. How can researchers design robust dose-response studies to evaluate the estrogenic potency of this compound compared to endogenous estrogens?

- Experimental Design : Use a factorial design with at least five dose levels (e.g., 0.1–10 mg/kg) administered subcutaneously or orally to ovariectomized rats. Include positive controls (17β-estradiol) and vehicle controls.

- Endpoints : Measure uterine wet weight, endometrial hyperplasia via histopathology, and serum biomarkers (e.g., luteinizing hormone suppression).

- Data Analysis : Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀ values. Statistical significance (p < 0.05) should be confirmed via ANOVA with post-hoc Tukey tests .

Q. What methodological strategies address contradictions in receptor-binding affinity data across different experimental systems?

Discrepancies often arise from variations in assay conditions (e.g., cell vs. tissue models) or ligand metabolism. To resolve these:

- Standardize Assays : Use identical cell lines (e.g., Ishikawa cells for ER-β specificity) and buffer conditions (pH 7.4, 37°C).

- Metabolic Stability Testing : Incubate this compound with liver microsomes to quantify hydrolysis to free hexestrol.

- Cross-Species Validation : Compare binding kinetics in human, rat, and primate ER isoforms using surface plasmon resonance (SPR) .

Q. How can researchers optimize pharmacokinetic studies to account for this compound’s prolonged half-life in vivo?

- Sampling Schedule : Collect blood/tissue samples at extended intervals (e.g., 0, 24, 72, 168 hours post-dose) to capture slow release from adipose tissue.

- Analytical Methods : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d₄-hexestrol) to improve sensitivity.

- Compartmental Modeling : Use non-linear mixed-effects modeling (NONMEM) to estimate absorption (kₐ) and elimination (kₑ) rate constants .

Q. What experimental controls are critical when investigating this compound’s role in hormone-dependent cancer models?

- Negative Controls : ER-negative cell lines (e.g., MDA-MB-231) to confirm receptor specificity.

- Pharmacologic Blockers : Co-treatment with selective ER modulators (e.g., tamoxifen) to antagonize effects.

- Metabolic Controls : Include propionate esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to prevent premature hydrolysis in culture media .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting results between in vitro ER-binding assays and in vivo uterotrophic studies?

- In Vitro Limitations : Cell-based assays may lack metabolic enzymes that convert this compound to its active form. Supplement media with esterases or use pre-hydrolyzed hexestrol.

- In Vivo Variability : Strain-specific differences in drug metabolism (e.g., Sprague-Dawley vs. Wistar rats) can alter bioavailability. Conduct pilot studies to validate models.

- Statistical Power : Ensure sample sizes (n ≥ 6/group) to detect subtle effects masked by biological variability .

属性

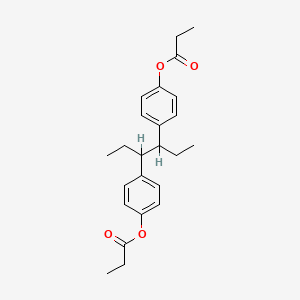

IUPAC Name |

[4-[4-(4-propanoyloxyphenyl)hexan-3-yl]phenyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O4/c1-5-21(17-9-13-19(14-10-17)27-23(25)7-3)22(6-2)18-11-15-20(16-12-18)28-24(26)8-4/h9-16,21-22H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLYMVNJKHJFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC(=O)CC)C(CC)C2=CC=C(C=C2)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964036 | |

| Record name | (Hexane-3,4-diyl)di(4,1-phenylene) dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4825-53-0 | |

| Record name | Phenol, 4,4′-(1,2-diethyl-1,2-ethanediyl)bis-, 1,1′-dipropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4825-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(1,2-Diethylethylene)diphenyl dipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004825530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Hexane-3,4-diyl)di(4,1-phenylene) dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(1,2-diethylethylene)diphenyl dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。